![molecular formula C18H19N3O6S2 B3315987 N-[3-({[4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylphenyl]sulfonyl}amino)phenyl]acetamide CAS No. 951901-37-4](/img/structure/B3315987.png)
N-[3-({[4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylphenyl]sulfonyl}amino)phenyl]acetamide
Overview
Description
“N-[3-({[4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylphenyl]sulfonyl}amino)phenyl]acetamide” is a chemical compound with the molecular formula C18H19N3O6S2 . It is related to the class of compounds known as 2-phenylisothiazolidin-3-one-1,1-dioxides .
Synthesis Analysis
The synthesis of this compound and its derivatives has been described in the literature . The optimization based on biological screening data and molecular docking modeling resulted in a significant increase in inhibitory activity compared with previously reported inhibitors of this class .Molecular Structure Analysis
The molecular structure of this compound includes a 2-phenylisothiazolidin-3-one-1,1-dioxide core, which is substituted with various functional groups . The exact structure and the positions of these substituents can be determined using techniques such as NMR spectroscopy .Mechanism of Action
Target of Action
The compound, also known as N-[3-({[4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylphenyl]sulfonyl}amino)phenyl]acetamide, is a derivative of thiazolidine . Thiazolidine derivatives have been found to exhibit diverse therapeutic and pharmaceutical activities . .
Mode of Action
Thiazolidine derivatives, to which this compound belongs, are known to interact with their targets in a way that enhances their pharmacological properties . The presence of sulfur in these compounds is thought to enhance these properties .
Biochemical Pathways
Thiazolidine derivatives are known to exhibit a variety of biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities . These diverse biological responses suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
Given the diverse biological properties of thiazolidine derivatives , it can be inferred that the compound may have a wide range of effects at the molecular and cellular levels.
Action Environment
The synthesis of thiazolidine derivatives often involves considerations of green chemistry, atom economy, cleaner reaction profile, and catalyst recovery , suggesting that environmental factors may play a role in the synthesis and action of these compounds.
Future Directions
properties
IUPAC Name |
N-[3-[[2-methyl-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)phenyl]sulfonylamino]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6S2/c1-12-10-16(21-18(23)8-9-28(21,24)25)6-7-17(12)29(26,27)20-15-5-3-4-14(11-15)19-13(2)22/h3-7,10-11,20H,8-9H2,1-2H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZJNENZEZORRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3=CC=CC(=C3)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]phenyl}acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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